molecular formula C11H16BrNS B13303609 [(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine

[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine

Katalognummer: B13303609
Molekulargewicht: 274.22 g/mol
InChI-Schlüssel: DTYUQXRDKJWORB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine is an organic compound that features both bromine and sulfur atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine typically involves the reaction of 2-bromobenzyl chloride with 3-(methylsulfanyl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiolate, or sodium alkoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylmethylamine.

    Substitution: Various substituted phenylmethyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and sulfur atoms in the compound can participate in various chemical interactions, influencing its reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [(2-Bromophenyl)methyl]amine: Lacks the methylsulfanyl group, which may result in different reactivity and applications.

    [(2-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and reactivity.

    [(2-Bromophenyl)methyl][3-(ethylsulfanyl)propyl]amine: Contains an ethylsulfanyl group instead of methylsulfanyl, which may affect its steric and electronic properties.

Uniqueness

[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine is unique due to the presence of both bromine and sulfur atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Eigenschaften

Molekularformel

C11H16BrNS

Molekulargewicht

274.22 g/mol

IUPAC-Name

N-[(2-bromophenyl)methyl]-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C11H16BrNS/c1-14-8-4-7-13-9-10-5-2-3-6-11(10)12/h2-3,5-6,13H,4,7-9H2,1H3

InChI-Schlüssel

DTYUQXRDKJWORB-UHFFFAOYSA-N

Kanonische SMILES

CSCCCNCC1=CC=CC=C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.